molecular formula C18H21NO2 B5828340 N-[2-(4-methoxyphenyl)ethyl]-2,5-dimethylbenzamide

N-[2-(4-methoxyphenyl)ethyl]-2,5-dimethylbenzamide

Cat. No.: B5828340
M. Wt: 283.4 g/mol
InChI Key: GMNCVCFOOBYUIW-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)ethyl]-2,5-dimethylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxyphenyl group and a dimethylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)ethyl]-2,5-dimethylbenzamide typically involves the reaction of 2,5-dimethylbenzoic acid with 2-(4-methoxyphenyl)ethylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)ethyl]-2,5-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.

Major Products Formed

    Oxidation: Formation of N-[2-(4-hydroxyphenyl)ethyl]-2,5-dimethylbenzamide.

    Reduction: Formation of N-[2-(4-methoxyphenyl)ethyl]-2,5-dimethylbenzylamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-[2-(4-methoxyphenyl)ethyl]-2,5-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-2,5-dimethylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-methoxyphenyl)ethyl]acetamide
  • N-[2-(4-methoxyphenyl)ethyl]propan-2-amine
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

N-[2-(4-methoxyphenyl)ethyl]-2,5-dimethylbenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a methoxyphenyl group and a dimethylbenzamide moiety sets it apart from other similar compounds, making it a valuable molecule for various research and industrial applications.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-13-4-5-14(2)17(12-13)18(20)19-11-10-15-6-8-16(21-3)9-7-15/h4-9,12H,10-11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMNCVCFOOBYUIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NCCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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